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Compound of Interest

Compound Name: Oganomycin A

Cat. No.: B15581760 Get Quote

A Note to the Reader: As of late 2025, the biosynthetic gene cluster (BGC) for Oganomycin A,

a cephamycin-type antibiotic produced by Streptomyces oganonensis, has not been publicly

identified or characterized in scientific literature. Consequently, detailed information regarding

its specific genetic makeup, biosynthetic pathway, and the experimental protocols for its

identification is not available.

In lieu of specific data on Oganomycin A, this guide will provide an in-depth technical overview

of a closely related and well-characterized cephamycin BGC: the Cephamycin C biosynthetic

gene cluster from Streptomyces clavuligerus. This cluster serves as an exemplary model for

understanding the biosynthesis of cephamycin antibiotics and the methodologies employed by

researchers in this field. Oganomycin A is classified as a cephamycin-type antibiotic, making

the Cephamycin C pathway a relevant and informative substitute.

Introduction to Cephamycin C and its Biosynthetic
Gene Cluster
Cephamycin C is a potent β-lactam antibiotic effective against a broad spectrum of bacteria. It

belongs to the cephamycin family, which are characterized by a 7-methoxy group on the

cephem nucleus, conferring resistance to β-lactamase enzymes. The genes responsible for the

biosynthesis of Cephamycin C in Streptomyces clavuligerus are organized in a contiguous

cluster, a common feature for secondary metabolite production in bacteria. This clustering

facilitates the coordinated regulation of the biosynthetic pathway. In some Streptomyces
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species, the cephamycin BGC is found adjacent to the clavulanic acid BGC, forming a "super-

cluster"[1].

The Cephamycin C BGC contains genes encoding the enzymes for the entire biosynthetic

pathway, as well as regulatory and transport proteins. A key regulatory gene within the cluster

is ccaR, which encodes a transcriptional activator essential for the expression of the

biosynthetic genes[2].

The Cephamycin C Biosynthetic Pathway
The biosynthesis of Cephamycin C begins with the condensation of three precursor amino

acids: L-α-aminoadipic acid, L-cysteine, and L-valine. The pathway proceeds through several

enzymatic steps to form the final cephamycin molecule.
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Caption: The biosynthetic pathway of Cephamycin C.
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Genes of the Cephamycin C Biosynthetic Cluster
The following table summarizes the key genes identified in the Cephamycin C BGC of

Streptomyces clavuligerus and their putative functions.
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Gene Encoded Protein
Putative Function in
Biosynthesis

pcbAB

δ-(L-α-aminoadipyl)-L-

cysteinyl-D-valine synthetase

(ACVS)

Condensation of the three

precursor amino acids to form

the tripeptide ACV.

pcbC Isopenicillin N synthase (IPNS)
Oxidative cyclization of ACV to

form the bicyclic isopenicillin N.

cefD Isopenicillin N epimerase

Epimerization of the L-α-

aminoadipyl side chain of

isopenicillin N to the D-

configuration, yielding penicillin

N.

cefE
Deacetoxycephalosporin C

synthase (DAOCS)

Ring expansion of penicillin N

to form

deacetoxycephalosporin C

(DAOC).

cefF
Deacetylcephalosporin C

synthase (DACS)

Hydroxylation of DAOC to form

deacetylcephalosporin C

(DAC).

cmcI O-carbamoyltransferase
Carbamoylation of the hydroxyl

group of DAC.

cmcJ
7-methoxycephem

hydroxylase/methoxylase

Hydroxylation and subsequent

methylation at the C-7 position

to form Cephamycin C.

ccaR
SARP-family transcriptional

activator

Positive regulation of the

biosynthetic genes.

blp β-lactamase-like protein
Putative self-resistance

mechanism.

pbp Penicillin-binding protein
Putative self-resistance

mechanism.
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Experimental Protocols for BGC Identification and
Characterization
The identification and characterization of a biosynthetic gene cluster like that for Cephamycin C

involves a multi-step process combining classical genetics, molecular biology, and

bioinformatics.

General Workflow for BGC Identification
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Caption: A general workflow for the identification of a BGC.
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Detailed Methodologies
A. Genomic Library Construction and Screening:

Genomic DNA Isolation: High molecular weight genomic DNA is isolated from a culture of

Streptomyces clavuligerus.

Partial Digestion: The genomic DNA is partially digested with a restriction enzyme (e.g.,

Sau3AI) to generate large fragments.

Ligation into Cosmid/BAC Vector: The DNA fragments are ligated into a suitable vector, such

as a cosmid (e.g., pHC79) or a Bacterial Artificial Chromosome (BAC), which can

accommodate large DNA inserts.

Packaging and Transduction: The ligated DNA is packaged into lambda phage particles and

used to transduce an E. coli host strain.

Library Screening: The resulting library of E. coli clones is screened using a DNA probe

derived from a known β-lactam biosynthesis gene (e.g., pcbC from another streptomycete).

Clones that hybridize to the probe are selected.

B. Gene Knockout and Complementation:

Construction of a Gene Disruption Cassette: A cassette containing an antibiotic resistance

gene (e.g., apramycin resistance) is constructed to replace a target gene within the identified

cluster. Flanking regions homologous to the target gene are included to facilitate

homologous recombination.

Transformation and Recombination: The disruption cassette is introduced into Streptomyces

clavuligerus via protoplast transformation or intergeneric conjugation from E. coli. Double-

crossover homologous recombination results in the replacement of the target gene with the

resistance cassette.

Analysis of Mutants: The resulting mutant strains are analyzed for the loss of Cephamycin C

production using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).
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Complementation: To confirm that the observed phenotype is due to the specific gene

knockout, the wild-type gene is reintroduced into the mutant strain on an integrative or

replicative plasmid. Restoration of Cephamycin C production confirms the gene's function.

C. Heterologous Expression:

Cloning of the BGC: The entire biosynthetic gene cluster is cloned into an expression vector.

Transformation of a Heterologous Host: The expression vector is introduced into a suitable

heterologous host, typically a genetically well-characterized Streptomyces species that does

not produce interfering compounds (e.g., Streptomyces coelicolor or Streptomyces lividans).

Analysis of Production: The heterologous host is cultured, and the production of Cephamycin

C is monitored to confirm that the cloned cluster is complete and functional.

Quantitative Data
At present, comprehensive tables of quantitative data such as enzyme kinetics or specific

production yields tied to individual gene expression levels for the Oganomycin A BGC are

unavailable due to the lack of its identification. For the Cephamycin C pathway in S.

clavuligerus, such data is often specific to the experimental conditions and strains used in

particular studies and is not typically aggregated into a single comprehensive source. However,

studies involving the overexpression of the regulatory gene ccaR have been shown to

significantly increase the production of Cephamycin C.

Conclusion
While the biosynthetic gene cluster for Oganomycin A remains to be discovered, the well-

studied Cephamycin C BGC in Streptomyces clavuligerus provides a robust framework for

understanding the genetic and biochemical basis of cephamycin production. The

methodologies outlined in this guide represent the standard approaches used in the field of

natural product biosynthesis to identify, characterize, and engineer pathways for the production

of valuable therapeutic agents. The future discovery and analysis of the Oganomycin A BGC

will likely reveal both conserved and unique features in the biosynthesis of this class of

antibiotics, offering new opportunities for drug development and synthetic biology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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